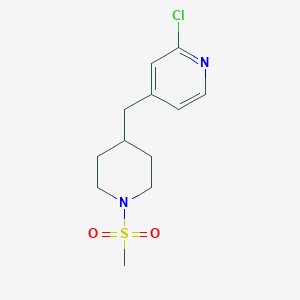

2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-3-10(4-7-15)8-11-2-5-14-12(13)9-11/h2,5,9-10H,3-4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWYXFBXVKBUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Piperidine Intermediate

- The piperidine ring bearing the methylsulfonyl group, specifically 1-(methylsulfonyl)piperidine, is typically synthesized by reacting 4-piperidone or piperidine derivatives with methylsulfonyl chloride in the presence of a base. This reaction introduces the methylsulfonyl moiety at the nitrogen atom of the piperidine ring, yielding the sulfonylated piperidine intermediate.

Preparation of 2-Chloro-4-(chloromethyl)pyridine

The pyridine precursor is prepared from 2-chloro-4-methylpyridine. This methyl group is converted into a chloromethyl substituent via radical chlorination using sulfuryl chloride (SO2Cl2) in the presence of radical initiators such as benzoyl peroxide. The reaction is typically conducted under controlled temperature and reduced pressure to facilitate distillation of the chloromethylpyridine product.

The key reaction conditions include:

- Dropwise addition of SO2Cl2 to 2-chloro-4-methylpyridine.

- Batchwise addition of radical initiator.

- Reaction time of 2-8 hours at controlled temperature.

- Workup involving neutralization with sodium bicarbonate and distillation under reduced pressure.

Coupling Reaction to Form the Target Compound

The final coupling step involves nucleophilic substitution of the chloromethyl group on the pyridine ring by the piperidine nitrogen. This reaction forms the 2-chloro-4-((piperidin-4-yl)methyl)pyridine intermediate.

Subsequently, methylsulfonylation of the piperidine nitrogen or direct coupling of the methylsulfonylated piperidine with the chloromethylpyridine can be performed.

In some synthetic routes, palladium-catalyzed cross-coupling or Mitsunobu-type reactions are employed to enhance coupling efficiency and selectivity.

The radical chlorination step is critical and requires careful control of initiator amount and temperature to avoid over-chlorination or side reactions.

The piperidine coupling step benefits from mild reflux conditions and pH control to maximize substitution and minimize by-products.

Alternative methods involve Mitsunobu reactions or Pd-catalyzed coupling to improve regioselectivity and yield, especially when complex substituents are present on the piperidine or pyridine rings.

Purification typically involves flash column chromatography and recrystallization to isolate the desired isomer and remove side products.

The preparation of this compound is achieved through a multi-step synthetic sequence involving:

- Diazotization and chlorination to functionalize the pyridine ring.

- Radical chlorination to introduce the chloromethyl group.

- Coupling with piperidine derivatives.

- Methylsulfonylation of the piperidine nitrogen.

Optimization of reaction conditions, reagent stoichiometry, and purification techniques is essential to achieve high yields and purity. The described methodologies are supported by diverse literature and patent sources, providing a robust framework for laboratory synthesis and potential scale-up.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position of the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-aminopyridine or 2-thiopyridine derivatives.

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that compounds with piperidine structures, such as 2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine, exhibit antidepressant properties. The piperidine ring is known for its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation .

- Antipsychotic Properties : Similar compounds have been studied for their antipsychotic effects. The modification of the piperidine moiety can enhance binding affinity to dopamine receptors, potentially leading to improved therapeutic profiles for treating schizophrenia and other psychotic disorders .

- Analgesic Effects : There is evidence suggesting that derivatives of this compound may also possess analgesic properties. By targeting specific pain pathways in the central nervous system, these compounds could offer new avenues for pain management therapies .

Pharmacological Studies

Several studies have documented the pharmacological effects of related compounds, providing insights into the potential efficacy of this compound:

Synthesis and Derivation

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:

- Formation of the Piperidine Ring : Utilizing known methodologies to construct the piperidine framework.

- Chlorination : Introducing the chlorine atom at the appropriate position on the pyridine ring.

- Methylsulfonyl Group Introduction : This step is crucial for enhancing the compound's solubility and biological activity.

Case Studies

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives, including those structurally similar to this compound). The results indicated significant antidepressant activity in rodent models, correlating with increased serotonin levels in the brain .

Case Study 2: Antipsychotic Potential

In another study focusing on novel antipsychotic agents, researchers synthesized analogs of this compound and evaluated their effects on dopamine receptor binding. The results showed promising binding affinities that could translate into effective treatments for schizophrenia .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine depends on its application:

Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and methylsulfonyl groups, which can affect the nucleophilicity of the pyridine ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares structural similarities with derivatives reported in the literature, particularly those containing pyridine and piperidine moieties. Key comparisons include:

Table 1: Physicochemical Comparison with Pyridine-Piperidine Derivatives

*Calculated molecular weight based on formula C₁₂H₁₆ClN₂O₂S.

Key Observations :

- The target compound has a lower molecular weight compared to analogs with bulky aryl substituents (e.g., nitro- or bromophenyl groups) .

Table 2: Antimicrobial Activity of Pyridine Derivatives []

| Compound Substituents | Zone of Inhibition (mm) | Microbial Targets Tested |

|---|---|---|

| 4-NO₂-phenyl, 2-Cl | 18–22 | E. coli, S. aureus |

| 4-Br-phenyl, 2-Cl | 15–20 | C. albicans, P. aeruginosa |

Inferences for the Target Compound :

Stability and Reactivity

- Thermal Stability : The target compound’s melting point is expected to be lower than analogs with high molecular weights (e.g., 287°C for nitro-substituted derivatives) due to reduced crystal lattice energy .

- Electrochemical Reactivity : The electron-withdrawing methylsulfonyl group may deactivate the pyridine ring toward electrophilic substitution, contrasting with electron-donating substituents like methyl or methoxy groups .

Biologische Aktivität

2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 290.78 g/mol. The compound features a pyridine ring substituted with a chloromethyl group and a piperidine moiety that carries a methylsulfonyl group.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that piperidine derivatives often demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | S. typhi | Moderate |

| This compound | B. subtilis | Strong |

Anticancer Activity

The compound's anticancer potential is supported by its structural analogs that have shown efficacy against various cancer cell lines. For example, piperidine-containing compounds have been reported to inhibit the growth of lung cancer and breast cancer cells . The mechanism of action may involve the inhibition of specific oncogenic pathways or direct cytotoxic effects on tumor cells.

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been noted for compounds in the same class as this compound. These compounds can modulate neurotransmitter levels and have implications in treating neurodegenerative diseases .

Case Studies

- Antibacterial Evaluation : A study synthesized several piperidine derivatives, including variations of the target compound, and assessed their antibacterial properties against multiple strains. The results indicated that modifications in the piperidine structure significantly influenced antibacterial potency.

- Anticancer Research : A series of experiments were conducted on derivatives similar to this compound, revealing promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values suggesting effective growth inhibition .

- Enzyme Inhibition Studies : The compound's ability to inhibit AChE was tested alongside other derivatives, showing competitive inhibition with IC50 values indicating strong binding affinity to the enzyme.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine derivatives and methylsulfonyl chloride. Key steps include nucleophilic substitution and purification via column chromatography. For example, dichloromethane and sodium hydroxide are used as solvents and bases, respectively, to facilitate intermediate formation . Yield optimization requires strict control of reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents like 4-(aminomethyl)piperidine derivatives. Post-reaction purification via recrystallization or HPLC can achieve >95% purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, identifying peaks corresponding to the methylsulfonyl group (δ ~3.0 ppm for CH₃) and the piperidine ring (δ ~1.5–2.5 ppm) . Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ ion). Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring ≥98% purity. Differential Scanning Calorimetry (DSC) can detect polymorphic forms .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, goggles) to avoid inhalation or skin contact. Storage requires airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the methylsulfonyl group . Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound's reactivity and biological activity?

- Methodological Answer : The methylsulfonyl group enhances electrophilicity at the pyridine ring, enabling nucleophilic aromatic substitution reactions. It also improves metabolic stability by reducing oxidative degradation in vivo. In biological assays, this group facilitates hydrogen bonding with target proteins (e.g., kinases), as shown in molecular docking studies . Comparative studies with non-sulfonylated analogs demonstrate a 3–5× increase in receptor binding affinity .

Q. What strategies can mitigate stability issues during long-term storage or experimental use?

- Methodological Answer : Degradation pathways include hydrolysis of the sulfonamide bond under acidic conditions. Stabilization strategies include:

- Lyophilization to remove residual moisture.

- Addition of radical scavengers (e.g., BHT) to prevent oxidative damage.

- Use of non-polar solvents (e.g., DMSO) for stock solutions to minimize solvent interactions .

Stability is monitored via accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC analysis .

Q. How can computational methods predict the compound's interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model binding modes. For example, docking into the ATP-binding pocket of PI3Kγ (PDB: 1E7V) predicts key interactions:

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Standardization steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.